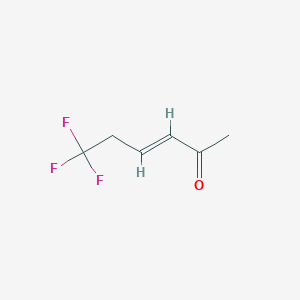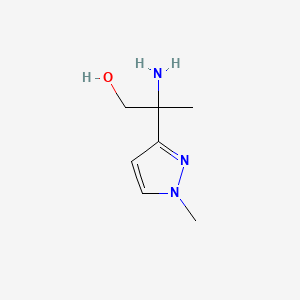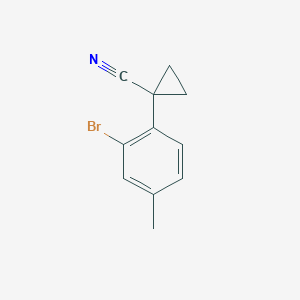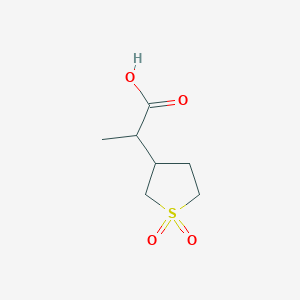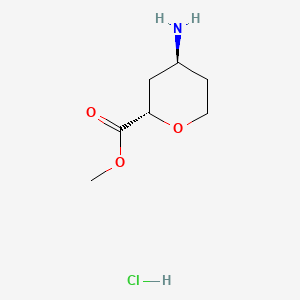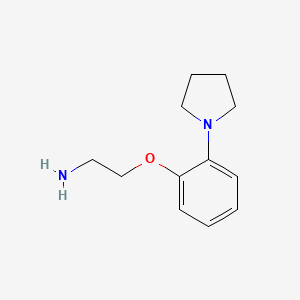![molecular formula C18H18BrNO4 B13607435 benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate typically involves the reaction of benzyl chloroformate with 5-(4-bromophenyl)-1,3-dioxane-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-[5-(4-chlorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-fluorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-methylphenyl)-1,3-dioxan-5-yl]carbamate
Uniqueness
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C18H18BrNO4 |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C18H18BrNO4/c19-16-8-6-15(7-9-16)18(11-22-13-23-12-18)20-17(21)24-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
InChI-Schlüssel |
ZDCMQOACUZHVNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



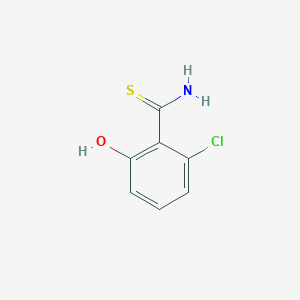
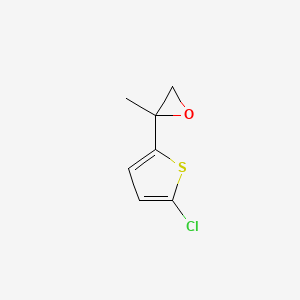
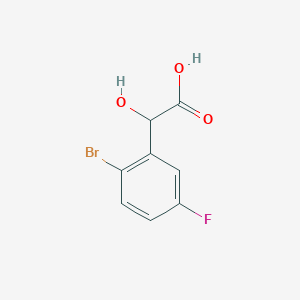
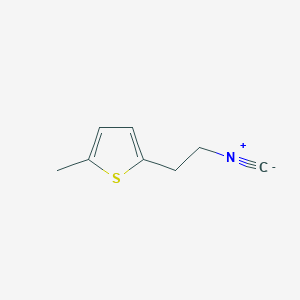
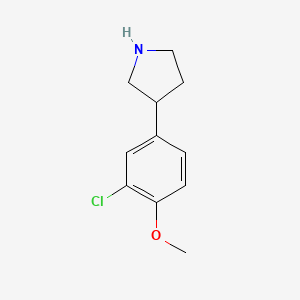
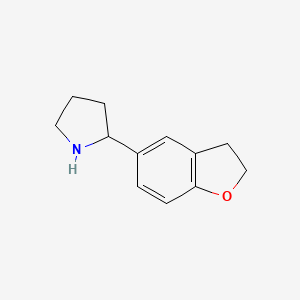
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
